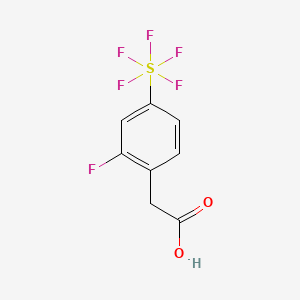

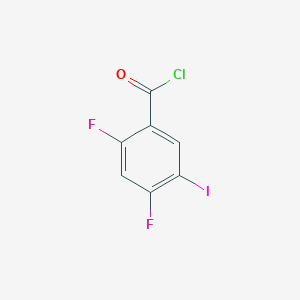

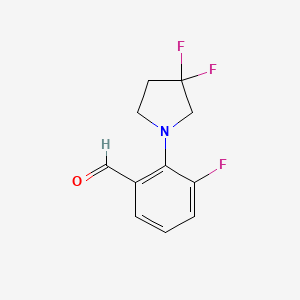

2-Fluoro-4-(pentafluorosulfur)phenylacetic acid

Descripción general

Descripción

2-Fluoro-4-(pentafluorosulfur)phenylacetic acid is a potent chemical compound that finds valuable applications in scientific research. It exhibits remarkable properties that aid in the development of novel materials and pharmaceuticals. The CAS Number of this compound is 1240257-93-5 . It has a molecular weight of 280.19 .

Physical And Chemical Properties Analysis

The compound is a liquid at ambient temperature . Unfortunately, the search results do not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación

Chiral Derivatizing Agent : 2-Fluoro-4-(pentafluorosulfur)phenylacetic acid has been used as a chiral derivatizing agent. This application allows for the distinction of enantiomers of alcohols, which are converted into diastereoisomeric esters. This process is facilitated by fluorine NMR spectroscopy, providing valuable insights into the configuration of substituted-phenyl secondary alcohols (Barrelle & Hamman, 1991). Additionally, another study has demonstrated the use of this acid as a derivatizing chiral agent for measuring the enantiomeric excess of secondary alcohols and primary amines through 19F NMR spectra (Hamman, Béguin, & Arnaud, 1991).

Fluorination Strategy : A novel strategy for the fluorination of phenylacetic acid derivatives, involving a charge-transfer complex, has been developed. This process is significantly influenced by the solvent used, yielding different products under aqueous and non-aqueous conditions. Such methods are crucial for creating specific fluorinated compounds for research and industrial applications (Madani et al., 2022).

Comparative Studies on Reactivity and Acidity : Research has been conducted to compare the reactivity, acidity, and vibrational spectra of various halogen-substituted phenylacetic acids, including fluorine variants. Such comparative studies are essential for understanding the distinct chemical properties and potential applications of these compounds (Srivastava et al., 2015).

Synthesis and Characterization of Derivatives : Research has also focused on synthesizing and characterizing derivatives of 2-Fluoro-4-(pentafluorosulfur)phenylacetic acid. These studies are vital for expanding the applications of this compound in various fields, including materials science and pharmaceuticals (Gonca, 2013).

Radiopharmaceutical Research : The compound has been explored in the context of radiopharmaceuticals, particularly in developing sensitive analytical methods to characterize products for clinical PET studies. This application is crucial for advancing diagnostic and staging methods in medical research (Graham et al., 2013).

Antibiotic Production Research : Phenylacetic acid, a related compound, has been studied for its effect on penicillin production. This research has historical significance in understanding the biosynthesis and yield optimization of antibiotics (Moyer & Coghill, 1947).

Propiedades

IUPAC Name |

2-[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F6O2S/c9-7-4-6(17(10,11,12,13)14)2-1-5(7)3-8(15)16/h1-2,4H,3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDHXJDCNBDLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1399710.png)

![1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester](/img/structure/B1399723.png)

![4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine](/img/structure/B1399733.png)